[(3S)-3-Aminotutyl](methyl)amine hydrochloride
Description
Based on analogous compounds (e.g., ), it likely consists of a methylamine backbone (CH₃NH₂·HCl) modified with a branched or cyclic alkyl/aryl group at the nitrogen atom. Such derivatives are typically used in pharmaceutical synthesis, agrochemical intermediates, or as biologically active agents .
Properties
IUPAC Name |
(3S)-1-N-methylbutane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPTHHQFPNNFD-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Systems
The reaction typically proceeds in polar aprotic solvents like methanol or ethanol at ambient temperature. For example, dissolving the ketone precursor in methanol with a 1:1 molar ratio of methylamine and NaBH3CN yields the amine product after 12–24 hours. The choice of solvent critically influences reaction efficiency: ethanol enhances solubility of hydrophobic intermediates, while methanol accelerates reduction kinetics.
Stereochemical Control
Achieving the (3S) configuration requires chiral catalysts or auxiliaries. Asymmetric reductive amination using BINAP-ruthenium complexes has been reported to induce enantiomeric excess (ee) >90%. The chiral environment of the catalyst directs hydride transfer to the si-face of the imine, favoring the (S)-enantiomer.
Boc-Protected Intermediate Strategy
An alternative methodology adapts Boc (tert-butyloxycarbonyl) protection to stabilize reactive amine groups during synthesis, as demonstrated in deuterated methylamine production. While originally designed for isotopic labeling, this approach is applicable to (3S)-3-Aminotutylamine hydrochloride by modifying the starting material.
Stepwise Synthesis
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Protection : Boc-anhydride reacts with a primary amine to form a Boc-protected intermediate, shielding the amine from undesired side reactions.
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Methylation : The protected amine undergoes alkylation with methyl iodide (CH3I) or deuterated analogs (e.g., TsOCD3) in the presence of a strong base like NaH.
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Deprotection : Hydrochloric acid (HCl) in ethyl acetate removes the Boc group, yielding the free amine hydrochloride salt.
Catalytic Debinding
Palladium on carbon (Pd/C) catalyzes the removal of benzyl or other protective groups under hydrogen atmospheres. For instance, 5% Pd/C at 40°C efficiently cleaves benzyl groups without racemization.
Enantioselective Synthesis Techniques
Chiral Auxiliaries
Incorporating chiral auxiliaries such as Evans’ oxazolidinones ensures stereoselective formation of the (3S) center. The auxiliary directs methylamine addition to the pro-(S) position, followed by auxiliary removal via hydrolysis.
Enzymatic Resolution
Lipases or transaminases can resolve racemic mixtures. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine uncontaminated.
Process Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | +15% vs. methanol |
| Temperature | 0–5°C | +10% ee |
| Catalyst Loading | 5 mol% Ru-BINAP | 92% ee |
Lower temperatures minimize side reactions, while ethanol improves substrate solubility.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:10) isolates the product in >95% purity.
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Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts with minimal impurities.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Reductive Amination | Simple, one-pot | Moderate ee without catalysts | 70–85% |
| Boc Protection | High purity, scalable | Multi-step, costly reagents | 60–75% |
| Enzymatic Resolution | High enantioselectivity | Slow reaction rates | 50–65% |
Reductive amination offers the best balance of efficiency and scalability, whereas enzymatic methods excel in stereochemical control.
Mechanistic Insights
The reductive amination mechanism proceeds via:
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Imine Formation : Nucleophilic attack of methylamine on the carbonyl carbon.
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Hydride Transfer : NaBH3CN delivers a hydride to the imine carbon, forming the amine.
Steric hindrance at the carbonyl group dictates regioselectivity, favoring the (3S) configuration in bulky substrates.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Aminotutylamine hydrochloride undergoes various chemical reactions, including:
Reductive Amination: Formation of imines followed by reduction to amines.
Substitution Reactions: Reaction with alkyl halides to form substituted amines.
Common Reagents and Conditions
Reducing Agents: Sodium cyanoborohydride, sodium triacetoxyborohydride.
Solvents: Methanol, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions are secondary and tertiary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S)-3-Aminotutylamine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3S)-3-Aminotutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes and ketones, which are then reduced to amines. This process is crucial in various biochemical pathways and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (3S)-3-Aminotutylamine hydrochloride with structurally related methylamine derivatives:
Key Differences and Trends
Molecular Complexity and Weight: Methylamine hydrochloride (67.52 g/mol) is the simplest, serving as a foundational reagent. Larger derivatives like butenafine (353.93 g/mol) exhibit increased biological specificity due to aromatic/alkyl substituents . The 3S-configuration in compounds like (3S)-3-Aminotutylamine hydrochloride and ’s chlorophenyl derivative enhances stereochemical interactions in drug-receptor binding .
Biological Activity: Butenafine’s antifungal activity stems from its inhibition of squalene epoxidase, a mechanism absent in simpler methylamine salts .
Safety and Handling :
- Methylamine hydrochloride is classified as hazardous (flammable, irritant) , whereas complex derivatives like butenafine are formulated for topical use with lower systemic toxicity .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
(3S)-3-Aminotutylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in neuromuscular and cytotoxic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, effects at varying concentrations, and relevant case studies.
- Molecular Formula : C5H12ClN
- Molecular Weight : 67.518 g/mol
- Melting Point : 231-233 °C
- Boiling Point : 225-230 °C
Research indicates that (3S)-3-Aminotutylamine hydrochloride exhibits concentration-dependent biological activity. At low concentrations, it may stimulate certain biological processes, while at high concentrations, it can inhibit these activities. This duality is particularly noted in its interaction with neurotoxins where it acts as an antagonist to clostridial neurotoxins .
1. Neuromuscular Effects
Studies have demonstrated that (3S)-3-Aminotutylamine hydrochloride can antagonize the effects of botulinum and tetanus toxins. Specifically:
- At concentrations between 1-16 mM, it exhibited antagonistic properties against neuromuscular blockade induced by these toxins without causing irreversible tissue damage .
2. Cytotoxicity Studies
In cellular models, compounds related to (3S)-3-Aminotutylamine hydrochloride have shown significant cytotoxic effects against human leukemic T cells (Jurkat cells). For instance:
- Certain derivatives demonstrated cytotoxicity approximately 1.6 to 3.7 times that of the reference drug 5-fluorouracil .
- The mechanism appears linked to the depletion of glutathione levels in these cells, suggesting oxidative stress as a contributing factor to their cytotoxicity .
Case Study 1: Antagonism of Neurotoxins
A study published in the Journal of Pharmacology and Experimental Therapeutics explored the antagonistic effects of (3S)-3-Aminotutylamine hydrochloride on clostridial neurotoxins. The findings indicated that while the compound could prevent paralysis from botulinum toxin at specific concentrations, it did not affect other neurotoxic agents like beta-bungarotoxin .
| Neurotoxin | Concentration for Antagonism | Effect |
|---|---|---|
| Botulinum toxin | 1 x 10^-11 M | Antagonized |
| Tetanus toxin | 3 x 10^-10 M | Antagonized |
| Beta-bungarotoxin | 1 x 10^-7 M | No effect |
Case Study 2: Cytotoxic Potency
Another investigation into the cytotoxic effects of related compounds found that certain bis-Mannich bases exhibited enhanced potency against Jurkat cells:
- Compounds such as bis-(3-aryl-3-oxo-propyl)methylamine hydrochlorides showed significant cytotoxic activity, which was further enhanced through structural modifications .
| Compound Type | Cytotoxicity (relative to 5-FU) |
|---|---|
| Bis-Mannich bases (1a, 1c, 1e) | 1.6 - 3.7 times |
| Corresponding piperidinols (3a, 3e) | Lower potency compared to bis-Mannich bases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
